molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9

7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No. B035170
M. Wt: 214.06 g/mol
InChI Key: JLZUUGCTPRPFKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives involves multicomponent, diastereoselective, and environmentally friendly methodologies. For example, a green and efficient, catalyst-free synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity and yields through a one-pot, multicomponent approach (Kushwaha et al., 2020). Another method involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines, showcasing a significant degree of stereoselectivity (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been thoroughly analyzed through various spectroscopic techniques, including 1H NMR, 13C NMR, and HRMS. These analyses confirm the successful synthesis and identify the specific substituents and stereochemistry of the synthesized compounds (Tian et al., 2012).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential as intermediates for further chemical transformations. For example, the Smiles rearrangement has been utilized in the synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives for antimicrobial activity testing (Fang et al., 2011).

Future Directions

Given the structural similarity of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine to other bioactive compounds, it could be a potential candidate for further study in drug discovery and development .

properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZUUGCTPRPFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592476
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

CAS RN

105679-22-9
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetyl-7-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (9.5 g, Reference Example 13) in methanol (200 ml) was treated with aqueous sodium hydroxide (50 ml, 3M) was stirred at 50° C. for 2 hours. The mixture was evaporated to low bulk, then diluted with water (100 ml) and then extracted three times with dichloromethane (200 ml). The combined extracts were dried over magnesium sulphate then evaporated to give the title compound (6.0 g) as a brown oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.